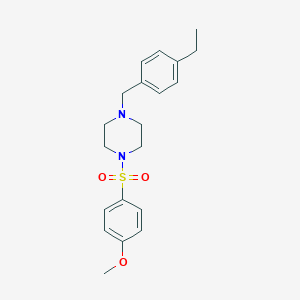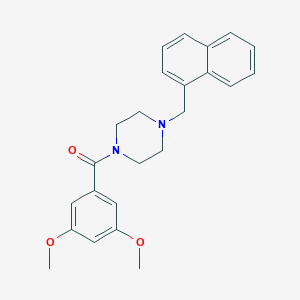
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as EBP, is a compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in a variety of applications, including neuroscience, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action for 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is complex and involves the modulation of multiple neurotransmitter systems. As a 5-HT1A receptor agonist, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can modulate dopamine D2 receptor activity, which may have implications for its potential use as an antipsychotic agent.
Biochemical and Physiological Effects:
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the primary advantages of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its selectivity for specific receptor systems, which allows for more precise and targeted research. Additionally, the compound is readily available and can be synthesized in high yields and purity. However, one limitation of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One promising area of research involves the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the compound's effects on dopamine D2 receptor activity and its potential use as an antipsychotic agent. Finally, future research may explore the potential use of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in the treatment of autoimmune disorders, given its anti-inflammatory properties.
Conclusion:
In conclusion, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a compound that has shown promise in a variety of scientific research applications. Its selectivity for specific receptor systems, combined with its readily available synthesis method, make it an attractive compound for researchers. Future research may explore its potential use in the treatment of depression and anxiety disorders, its effects on dopamine D2 receptor activity, and its potential use in the treatment of autoimmune disorders.
合成法
The synthesis of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been optimized for high yields and purity, making 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine a readily available compound for research purposes.
科学的研究の応用
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can act as a potent and selective serotonin 5-HT1A receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have potential as an antipsychotic agent, as it can modulate dopamine D2 receptor activity.
特性
製品名 |
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
|---|---|
分子式 |
C20H26N2O3S |
分子量 |
374.5 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-4-6-18(7-5-17)16-21-12-14-22(15-13-21)26(23,24)20-10-8-19(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3 |
InChIキー |
CSBAUSQJWAEWDU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)


